molecular formula C12H9NO3 B186817 2-Phenoxynicotinic acid CAS No. 35620-71-4

2-Phenoxynicotinic acid

Cat. No.: B186817
CAS No.: 35620-71-4
M. Wt: 215.2 g/mol
InChI Key: CQGAXJGXGLVFGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenoxynicotinic acid involves the reaction of phenyl bromoacetic acid with pyridine. The specific steps include:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Phenoxynicotinic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 2-Phenoxypyridine-3-carboxylic acid
  • 3-Pyridinecarboxylic acid, 2-phenoxy-
  • Nicotinic acid derivatives

Comparison: 2-Phenoxynicotinic acid is unique due to the presence of both phenoxy and nicotinic acid functional groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid derivatives, this compound may exhibit enhanced biological activities and different reactivity patterns due to the phenoxy group .

Properties

IUPAC Name

2-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGAXJGXGLVFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189097
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35620-71-4
Record name 2-Phenoxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35620-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxynicotinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxynicotinic acid
Source European Chemicals Agency (ECHA)
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Record name 2-PHENOXYNICOTINIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

55.2 g of sodium was added portionwise to 1500 ml of anhydrous methanol. When the reaction was complete 120 g of phenol and 200 g of 2-chloronicotinic acid were added, and the mixture was heated until completely solubilized. The methanol was removed by distillation, and the residue heated to 180°-200° C. for 5 minutes. The molten mass was cooled to about 100° C., and water was added slowly. The solution obtained was acidified with hydrochloric acid. After standing for about 16 hours, the solid obtained was filtered and dried, giving 237.4 g of 2-phenoxynicotinic acid, as white crystals, m.p. 179-181° C. (Kofler micro hot-stage); neutralization equivalent: 215.20 (calculated 216.55).
Quantity
55.2 g
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1500 mL
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120 g
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200 g
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Synthesis routes and methods II

Procedure details

The two-step process for producing pure 1-azaxanthone starts from 2-chloronicotinic acid which is reacted with sodium phenoxide at 160°-200° C., the mixture is dissolved in water and acidified, the 2-phenoxynicotinic acid obtained is cyclized with a dehydrating agent, usually polyphosphoric acid, at 120°-200° C. The cooled mixture is dissolved in water and neutralized with an alkaline hydroxide, and the precipitated 1-azaxanthone is washed and recrystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 2-phenoxynicotinic acid derivatives contribute to their anti-inflammatory activity?

A1: Research suggests that the presence of an unsubstituted phenyl or 4-pyridyl group, or a C-4 methoxy substituent on the terminal phenyl ring of this compound hydrazides, is associated with moderate to high analgesic and anti-inflammatory activity. [] This structure-activity relationship insight suggests these specific substitutions are crucial for interacting with biological targets related to inflammation.

Q2: How does the anti-inflammatory activity of this compound derivatives compare to traditional NSAIDs like diclofenac?

A2: Studies using the carrageenan-induced rat paw edema assay showed that certain arylidene-2-phenoxybenzoic acid hydrazides, a class of this compound derivatives, exhibited significant reduction in rat paw edema, ranging from 17-58% at different time intervals. [] While this reduction is notable, it's generally considered moderate to good compared to the benchmark drug diclofenac, which demonstrated a 35-74% reduction in inflammation in the same assay. [] This suggests that while promising, further optimization of this compound derivatives may be needed to achieve comparable efficacy to established NSAIDs.

Q3: Beyond their use as standalone anti-inflammatory agents, are there other potential applications for this compound derivatives?

A4: Research highlights the ability of this compound derivatives to act as covalent ligands for specific kinases. [] For instance, a bidentate binder incorporating a this compound moiety was found to selectively and covalently modify JNK-1, a kinase involved in various cellular processes including inflammation and apoptosis. [] This suggests potential applications of these compounds as tools for studying kinase activity and as leads for developing novel therapeutics targeting specific kinases.

Q4: What spectroscopic techniques are commonly employed for the structural characterization of this compound and its derivatives?

A5: Researchers rely on a combination of spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These techniques include nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. [] NMR provides detailed information about the arrangement of atoms within the molecule, FTIR helps identify functional groups present, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. These techniques combined offer a comprehensive understanding of the structure of these compounds.

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